1-(2-Chloroethyl)piperidin-4-ol
Overview
Description
1-(2-Chloroethyl)piperidin-4-ol is an organic compound with the molecular formula C7H14ClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a chloroethyl group attached to the nitrogen atom and a hydroxyl group on the fourth carbon of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)piperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of piperidine with 2-chloroethanol under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the carbon atom of 2-chloroethanol, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and minimize by-products. Catalysts or phase-transfer agents may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloroethyl group can be reduced to an ethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: 1-(2-Chloroethyl)piperidin-4-one.
Reduction: 1-(2-Ethyl)piperidin-4-ol.
Substitution: 1-(2-Azidoethyl)piperidin-4-ol or 1-(2-Thioethyl)piperidin-4-ol.
Scientific Research Applications
1-(2-Chloroethyl)piperidin-4-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)piperidin-4-ol depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2-Bromoethyl)piperidin-4-ol: Similar structure but with a bromine atom instead of chlorine.
1-(2-Iodoethyl)piperidin-4-ol: Contains an iodine atom, which may exhibit different reactivity due to its larger size and lower electronegativity.
1-(2-Hydroxyethyl)piperidin-4-ol: Lacks the halogen atom, resulting in different chemical properties and reactivity.
Uniqueness: 1-(2-Chloroethyl)piperidin-4-ol is unique due to the presence of both a chloroethyl group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. The chlorine atom provides a site for nucleophilic substitution, while the hydroxyl group can undergo oxidation or reduction, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(2-chloroethyl)piperidin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c8-3-6-9-4-1-7(10)2-5-9/h7,10H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVRDHLEJYEHCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676517 | |
Record name | 1-(2-Chloroethyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039826-49-7 | |
Record name | 1-(2-Chloroethyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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